Methyl 3-bromo-5-chloro-2-hydroxybenzoate
Overview
Description
“Methyl 3-bromo-5-chloro-2-hydroxybenzoate” is a chemical compound that is employed as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-chloro-2-hydroxybenzoate” is represented by the InChI code1S/C8H6BrClO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3
. The molecular weight of the compound is 265.49 . Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-chloro-2-hydroxybenzoate” is a solid at room temperature . It is slightly soluble in water .Scientific Research Applications
Synthesis of Chroman-4-ones
This compound is used in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones, which are important in various chemical studies and potential therapeutic agents .
Inhibitory Effects on Enzymes
It has shown inhibitory effects on α-glucosidase and α-amylase, which are enzymes involved in carbohydrate digestion. This could have implications for diabetes treatment by controlling blood sugar levels .
Intermediate for SGLT2 Inhibitors
Methyl 3-bromo-5-chloro-2-hydroxybenzoate serves as a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are being studied for diabetes therapy .
Agrochemical Synthesis
In agrochemistry, it contributes to the synthesis of advanced crop protection agents, including potent and selective pesticides, herbicides, and fungicides .
Safety And Hazards
The compound is classified under the GHS07 pictogram with the signal word “Warning”. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 3-bromo-5-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQLSLQUWRIFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697527 | |
Record name | Methyl 3-bromo-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-chloro-2-hydroxybenzoate | |
CAS RN |
4068-71-7 | |
Record name | Methyl 3-bromo-5-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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